Welcome to the BenchChem Online Store!
molecular formula C8H14O4 B8451518 Diethyl methyl malonate

Diethyl methyl malonate

Cat. No. B8451518
M. Wt: 174.19 g/mol
InChI Key: BCEVYZFCKQBMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04158007

Procedure details

Into a 2 l. 3-neck flask equipped with stirrer, condenser, thermometer, dropping funnel, and under a nitrogen atmosphere is placed 325 ml. of ethanol, and 2.5 g. of freshly cut sodium is added. When solution of the sodium is effected, 200 g. of diethyl methyl malonate is added in 5 minutes, and the mixture is stirred at room temperature for 1 hour. At the end of this period a solution of 100 g. of 2-cyclohexen-1-one in 130 ml. of ethanol is added through the dropping funnel over a period of 1 hour. The ensuing mild exothermic reaction causes the temperature to rise to 42° C. Stirring is continued overnight at room temperature, after which 20 ml. of acetic acid is added, and the mixture is evaporated at reduced pressure. The residual oil is dissolved in 1.31 l. of ether, transferred to a separatory funnel and washed with three 230 ml. portions of water. The ether solution is dried over anhydrous sodium sulfate, filtered, and dried over anhydrous calcium sulfate. The ether is removed at reduced pressure and the residual oil distilled under high vacuum using a 6-inch Vigreux column. After removal of a forerun of 22.5 g., bp 49°-129°/0.14-0.21 mm, α-methyl-3-oxocyclohexane malonic acid diethyl ester distills at 129°-130°/0.2 mm; 211.5 g, 75.4% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[Na].C[CH2:6][CH:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:8](OC)=[O:9].[C:17]1(=[O:23])[CH2:22][CH2:21][CH2:20][CH:19]=[CH:18]1>C(O)(=O)C>[CH2:1]([O:3][C:8](=[O:9])[C:7]([CH3:6])([CH:19]1[CH2:20][CH2:21][CH2:22][C:17](=[O:23])[CH2:18]1)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2] |^1:3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C(=O)OC)C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-neck flask equipped with stirrer, condenser
CUSTOM
Type
CUSTOM
Details
The ensuing mild exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 42° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil is dissolved in 1.31 l
CUSTOM
Type
CUSTOM
Details
of ether, transferred to a separatory funnel
WASH
Type
WASH
Details
washed with three 230 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium sulfate
CUSTOM
Type
CUSTOM
Details
The ether is removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled under high vacuum
CUSTOM
Type
CUSTOM
Details
After removal of a forerun of 22.5 g
DISTILLATION
Type
DISTILLATION
Details
, bp 49°-129°/0.14-0.21 mm, α-methyl-3-oxocyclohexane malonic acid diethyl ester distills at 129°-130°/0.2 mm

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)(C1CC(CCC1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.